7-Bromo-1H-pyrazolo[4,3-d]pyrimidine

CDK1/cyclin B inhibition Kinase inhibitor scaffold comparison Anticancer agent development

Secure the correct regioisomer for your kinase inhibitor program. 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine features bromine exclusively at C7, enabling regioselective Suzuki-Miyaura coupling to generate 3,7-disubstituted and 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines. This scaffold has produced nanomolar CDK1/2/7 inhibitors and tubulin polymerization inhibitors with GI50 ≤10 nM against MDR cell lines. Procuring this specific isomer eliminates the risk of regioisomeric mis-synthesis that can invalidate SAR campaigns. Request your quote today.

Molecular Formula C5H3BrN4
Molecular Weight 199.011
CAS No. 1373223-77-8
Cat. No. B597034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1H-pyrazolo[4,3-d]pyrimidine
CAS1373223-77-8
Molecular FormulaC5H3BrN4
Molecular Weight199.011
Structural Identifiers
SMILESC1=NNC2=C1N=CN=C2Br
InChIInChI=1S/C5H3BrN4/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)
InChIKeyOVHUAIKTJHFDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1H-pyrazolo[4,3-d]pyrimidine (CAS 1373223-77-8): Technical Specifications and Chemical Properties for Research Procurement


7-Bromo-1H-pyrazolo[4,3-d]pyrimidine (CAS 1373223-77-8) is a heterocyclic building block featuring a brominated pyrazolo[4,3-d]pyrimidine bicyclic core with molecular formula C5H3BrN4 and molecular weight 199.01 g/mol . This compound belongs to the broader pyrazolopyrimidine scaffold class, which serves as a critical pharmacophore in kinase inhibitor drug discovery programs targeting cyclin-dependent kinases (CDKs), SYK, and other therapeutic kinases [1]. The 7-position bromine atom provides a versatile synthetic handle for cross-coupling reactions, including Suzuki-Miyaura couplings, enabling rapid derivatization to generate focused compound libraries for structure-activity relationship (SAR) exploration [2].

Why 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine Cannot Be Replaced by Other Pyrazolopyrimidine Isomers or Halogenated Analogs


The pyrazolopyrimidine scaffold exists in multiple isomeric forms—including pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[1,5-c]pyrimidines—each possessing distinct spatial arrangements of nitrogen atoms that fundamentally alter kinase ATP-binding pocket interactions and electronic properties [1]. Within the pyrazolo[4,3-d]pyrimidine series, the specific position of bromine substitution (C3, C5, or C7) dictates both reactivity in cross-coupling reactions and the vector of subsequent substituent attachment, which directly impacts target binding orientation [2]. Substituting 7-bromo-1H-pyrazolo[4,3-d]pyrimidine with a 3-bromo analog or a 7-chloro derivative yields different reaction kinetics in palladium-catalyzed couplings and may produce regioisomeric products with substantially divergent biological activity profiles [3]. Procurement of the incorrect isomer or substitution pattern can invalidate entire synthetic campaigns and SAR conclusions.

Quantitative Differentiation Evidence: 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine vs. Closest Analogs


Scaffold Selectivity: Pyrazolo[4,3-d]pyrimidine Core vs. Purine Scaffold in CDK Inhibition

The pyrazolo[4,3-d]pyrimidine scaffold, for which 7-bromo-1H-pyrazolo[4,3-d]pyrimidine serves as a key synthetic intermediate, demonstrates distinct kinase inhibition profiles compared to the structurally related purine scaffold. Moravcová et al. identified substituted pyrazolo[4,3-d]pyrimidines as novel CDK1/cyclin B inhibitors through systematic screening among purine analogs [1]. While the parent 7-bromo compound is an intermediate rather than the final bioactive molecule, its scaffold enables access to CDK1 inhibitors with antiproliferative activity against K-562 leukemia cells [1]. The pyrazolo[4,3-d]pyrimidine core provides different hydrogen-bonding patterns to the kinase hinge region compared to purines, arising from the altered nitrogen atom positioning [1].

CDK1/cyclin B inhibition Kinase inhibitor scaffold comparison Anticancer agent development

7-Bromo Position: Synthetic Versatility via Suzuki-Miyaura Cross-Coupling vs. Alternative Halogen Substituents

The 7-bromo substituent on 7-bromo-1H-pyrazolo[4,3-d]pyrimidine provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to chloro analogs while offering greater stability than iodo derivatives. Microwave-assisted ligand-free Suzuki coupling protocols have been established for halo-pyrimidine moieties, demonstrating that bromo-substituted pyrimidines undergo efficient arylation under mild conditions with reduced reaction times [1]. The 7-position bromine atom serves as a synthetic handle for introducing aryl, heteroaryl, and alkenyl groups at the C7 position of the pyrazolo[4,3-d]pyrimidine core, enabling rapid generation of 3,7-disubstituted and 3,5,7-trisubstituted derivatives with defined regiochemistry [2].

Suzuki-Miyaura cross-coupling Palladium catalysis Heterocyclic functionalization

Regioisomeric Differentiation: 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds in Biological Applications

The pyrazolo[4,3-d]pyrimidine scaffold is regioisomerically distinct from the pyrazolo[3,4-d]pyrimidine core, with the latter demonstrating well-characterized applications in nucleic acid chemistry. Studies on pyrazolo[3,4-d]pyrimidine nucleosides show that 7-bromo substitution on this alternative scaffold produces dramatic duplex stabilization effects, with the 7-bromo derivative forming base pairs as stable as dG-dC pairs [1]. This regioisomeric distinction highlights the critical importance of selecting the correct pyrazolo[4,3-d]pyrimidine isomer for kinase-targeted applications, as the nitrogen atom arrangement in the pyrazolo[4,3-d]pyrimidine core is essential for ATP-binding pocket interactions in CDKs, SYK, and related kinases [2].

Regioisomer selectivity Scaffold comparison Nucleic acid chemistry

Scaffold-Derived Microtubule Targeting: Pyrazolo[4,3-d]pyrimidine Core vs. Paclitaxel in Resistant Cancer Models

N1-methyl pyrazolo[4,3-d]pyrimidine derivatives, synthesized from the parent scaffold that 7-bromo-1H-pyrazolo[4,3-d]pyrimidine represents, demonstrate significant advantages over paclitaxel in overcoming drug-resistant cancer phenotypes. Compounds 9 and 11-13 derived from this scaffold strongly inhibited tubulin polymerization with IC50 values of 0.45 μM, 0.42 μM, 0.49 μM, and 0.42 μM, respectively [1]. In the NCI 60-cell line panel, compound 9 exhibited low to sub-nanomolar GI50 values (≤10 nM) against most tumor cell lines, including multidrug resistant phenotypes [1]. Critically, compound 9 was significantly (P<0.0001) more effective than paclitaxel at reducing MCF-7 TUBB3 (βIII-tubulin overexpressing) tumors in a mouse xenograft model and circumvented both βIII-tubulin mediated and Pgp-mediated drug resistance [1].

Microtubule targeting agents Drug resistance circumvention Tubulin polymerization

Multitarget Kinase Inhibition Potential: Pyrazolo[4,3-d]pyrimidine Scaffold Addresses Multiple Therapeutic Kinases

The pyrazolo[4,3-d]pyrimidine scaffold, for which 7-bromo-1H-pyrazolo[4,3-d]pyrimidine serves as a key synthetic building block, has been validated across multiple kinase targets. Patent disclosures demonstrate that compounds based on this scaffold inhibit spleen tyrosine kinase (SYK), leucine-rich repeat kinase 2 (LRRK2), and myosin light chain kinase (MYLK) or their mutants [1]. A series of pyrazolylpyrimidine scaffold-based SYK inhibitors showed potent enzymatic inhibition and efficacy in TNF-α release assays [2]. Additionally, trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent CDK inhibitors with nanomolar activity [3]. This multitarget potential distinguishes the scaffold from more narrowly focused chemotypes.

SYK kinase inhibition LRRK2 kinase Multikinase profiling

Synthetic Intermediate Value: 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine in Regioselective Derivative Synthesis

7-Bromo-1H-pyrazolo[4,3-d]pyrimidine functions as a critical intermediate for the regioselective synthesis of 3-,7-disubstituted and 3-,5-,7-trisubstituted pyrazolo[4,3-d]pyrimidines. Patent EP1475094A1 explicitly describes 3-,7-disubstituted pyrazolo[4,3-d]pyrimidines for cyclin-dependent kinase inhibition, with the 7-bromo precursor enabling precise control over substitution patterns [1]. Similarly, US20050266882 describes 3-,5-,7-trisubstituted derivatives with defined regiochemistry achieved through sequential functionalization starting from halogenated precursors [2]. The synthesis of pyrazolo-pyrimidine intermediates yields products in the 40-42% range under optimized conditions, representing a viable synthetic entry point for library generation [3].

Regioselective synthesis Heterocyclic functionalization Medicinal chemistry building blocks

Validated Application Scenarios for 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine in Drug Discovery and Chemical Biology


Cyclin-Dependent Kinase (CDK) Inhibitor Lead Generation and SAR Optimization

7-Bromo-1H-pyrazolo[4,3-d]pyrimidine serves as a strategic starting material for synthesizing 3,7-disubstituted and 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines targeting CDK1, CDK2, and CDK7 [1]. The bromine at position 7 enables Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl substituents, while the N1 and C3 positions can be independently functionalized via alkylation or additional coupling reactions [2]. This scaffold has demonstrated CDK1/cyclin B inhibitory activity and antiproliferative effects against K-562 leukemia cells, with more advanced derivatives achieving nanomolar CDK7 inhibition and favorable selectivity across the CDK family [1][3]. Procurement supports oncology-focused medicinal chemistry programs developing next-generation CDK inhibitors.

Microtubule Targeting Agent Development with Resistance-Circumvention Properties

N1-Methyl pyrazolo[4,3-d]pyrimidine derivatives synthesized from the parent scaffold have demonstrated potent tubulin polymerization inhibition (IC50 = 0.42-0.49 μM) and competitive binding at the colchicine site [4]. Critically, these derivatives circumvent βIII-tubulin mediated and Pgp-mediated drug resistance mechanisms that limit paclitaxel efficacy, with derivative 9 showing low to sub-nanomolar GI50 values (≤10 nM) against multidrug resistant tumor cell lines in the NCI 60-cell panel and significantly superior tumor reduction compared to paclitaxel in βIII-tubulin overexpressing xenograft models (P<0.0001) [4]. This scaffold represents a validated entry point for developing microtubule targeting agents that address clinically relevant resistance challenges.

SYK and LRRK2 Kinase Inhibitor Synthesis for Immuno-Oncology and Neurodegeneration

7-Bromo-1H-pyrazolo[4,3-d]pyrimidine provides synthetic access to pyrazolylpyrimidine-based inhibitors of SYK, LRRK2, and MYLK kinases [5]. Patent-validated SYK inhibitors derived from this scaffold demonstrate potent enzymatic inhibition and efficacy in TNF-α release assays [5]. The scaffold enables exploration of autoimmune disease, inflammatory disease, and Parkinson's disease therapeutic space, as SYK inhibition is relevant to B-cell receptor signaling in hematological malignancies and autoimmune disorders, while LRRK2 inhibition represents a validated approach for Parkinson's disease [6]. The 7-bromo handle facilitates late-stage diversification to optimize selectivity profiles across these related kinases.

Regioselective Heterocyclic Library Synthesis via Sequential Cross-Coupling

7-Bromo-1H-pyrazolo[4,3-d]pyrimidine enables efficient, regioselective generation of focused compound libraries through microwave-assisted ligand-free Suzuki-Miyaura cross-coupling at the C7 position [7]. The pre-installed bromine eliminates non-selective halogenation steps and ensures consistent regiochemical outcomes, with synthetic yields of 40-42% reported for related pyrazolo-pyrimidine intermediates [7]. Subsequent functionalization at N1 and C3 positions provides access to trisubstituted derivatives with defined substitution patterns [8]. This building block supports parallel medicinal chemistry efforts across multiple kinase targets, reducing synthetic cycle times and enabling rapid SAR exploration in hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.